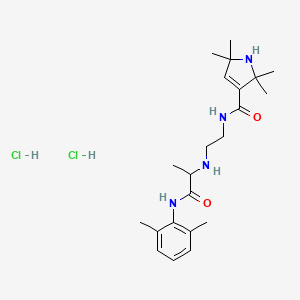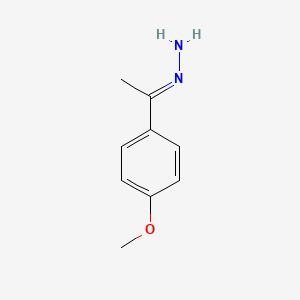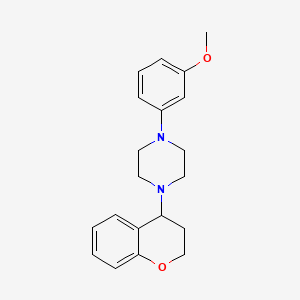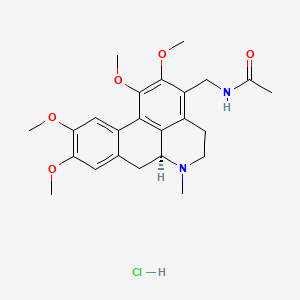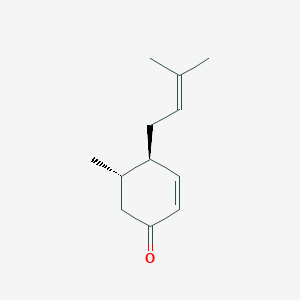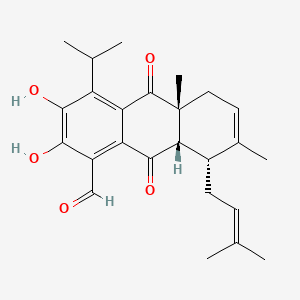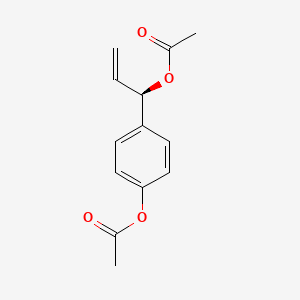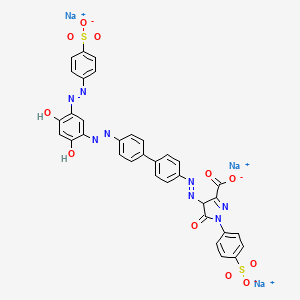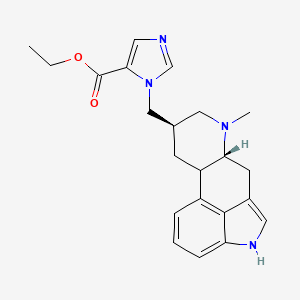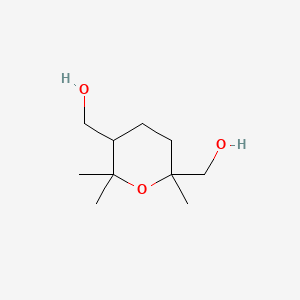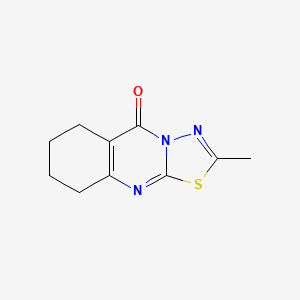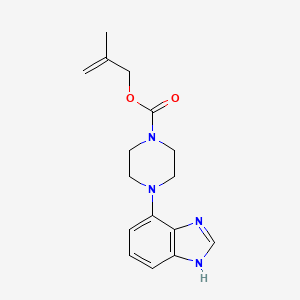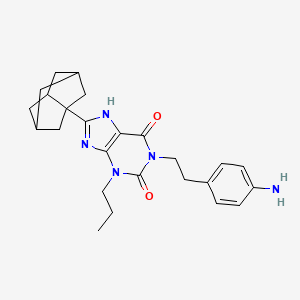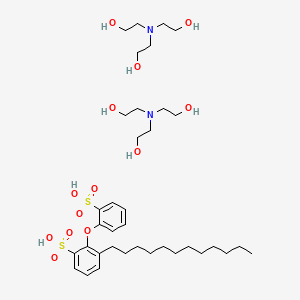
Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt is a complex organic compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt typically involves a multi-step process. The initial step often includes the alkylation of phenol with dodecyl chloride to form dodecylphenyl ether. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups. The final step involves neutralization with triethanolamine to form the bis(triethanolamine) salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonic acid derivatives.
Substitution: Various sulfonate esters.
Aplicaciones Científicas De Investigación
Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. The sulfonic acid groups interact with water molecules, reducing surface tension, while the hydrophobic dodecyl chain interacts with non-polar substances. This dual interaction allows the compound to solubilize hydrophobic substances in aqueous environments. The triethanolamine component helps to stabilize the compound and enhance its solubility .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl diphenyl ether sulfonic acid: Similar in structure but lacks the triethanolamine component.
Branched dodecyl phenol polyoxyethylene ethers: Similar surfactant properties but different in chemical structure and synthesis
Uniqueness
Dodecylphenyl phenyl ether disulfonic acid, bis(triethanolamine) salt is unique due to its combination of sulfonic acid groups and triethanolamine, which provides enhanced solubility and stability compared to similar compounds. This makes it particularly effective in applications requiring high solubility and stability in aqueous environments .
Propiedades
Número CAS |
71275-47-3 |
|---|---|
Fórmula molecular |
C36H64N2O13S2 |
Peso molecular |
797.0 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;3-dodecyl-2-(2-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C24H34O7S2.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;2*8-4-1-7(2-5-9)3-6-10/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*8-10H,1-6H2 |
Clave InChI |
BODZSUYWUICTDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
